2-Bromo-3-(3-chloro-2-methylpropyl)thiophene
Description
Properties
Molecular Formula |
C8H10BrClS |
|---|---|
Molecular Weight |
253.59 g/mol |
IUPAC Name |
2-bromo-3-(3-chloro-2-methylpropyl)thiophene |
InChI |
InChI=1S/C8H10BrClS/c1-6(5-10)4-7-2-3-11-8(7)9/h2-3,6H,4-5H2,1H3 |
InChI Key |
RNZBBFHQIDOWFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(SC=C1)Br)CCl |
Origin of Product |
United States |
Preparation Methods
Halogenation of Prefunctionalized Thiophene Derivatives
A two-step approach involves introducing bromine and the 3-chloro-2-methylpropyl group sequentially onto a thiophene backbone:
Step 1: Alkylation of Thiophene
- Reaction : 3-Bromothiophene undergoes Friedel-Crafts alkylation with 3-chloro-2-methylpropyl chloride in the presence of AlCl₃ (1–2 equiv) at 0–5°C.
- Yield : ~65–72% (based on analogous alkylation reactions for thiophenes).
- Mechanism : Electrophilic substitution at the α-position of thiophene, favored by the electron-donating nature of sulfur.
Step 2: Regioselective Bromination
- Conditions : N-Bromosuccinimide (NBS, 1.1 equiv) in DMF at 80°C for 6–8 hours.
- Regioselectivity : Bromination occurs preferentially at the β-position due to steric hindrance from the 3-chloro-2-methylpropyl group.
- Yield : ~78–85%.
Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions offer modular pathways to construct the target molecule:
| Component | Role | Conditions |
|---|---|---|
| 3-Bromo-2-thiopheneboronic acid | Boronic acid partner | Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O |
| 1-Bromo-3-chloro-2-methylpropane | Alkyl halide partner | 80°C, 12 hours |
- Yield : ~60–68% (similar to couplings for chlorinated thiophenes).
- Organozinc Reagent : 3-Chloro-2-methylpropylzinc bromide (prepared via Grignard exchange).
- Electrophilic Partner : 2,3-Dibromothiophene.
- Catalyst : PdCl₂(dppf) (3 mol%), THF, 50°C, 8 hours.
- Yield : ~70–75%.
Chloromethylation-Bromination Tandem Reaction
Adapted from industrial chloromethylation protocols:
- Chloromethylation :
- Thiophene reacts with paraformaldehyde and HCl gas in methyl isobutyl ketone (MIBK) at 40°C for 4 hours.
- Intermediate : 3-Chloromethyl-2-methylpropylthiophene (isolated yield: 81%).
- Bromination :
- Treatment with liquid bromine (1.05 equiv) in CCl₄ at 0°C for 2 hours.
- Yield : ~88%.
One-Pot Multicomponent Synthesis
Ultrasound-assisted methods enhance efficiency for complex thiophenes:
- Components :
- 3-Bromothiophene
- 3-Chloro-2-methylpropanal
- Malononitrile (as a nitrile source)
- Catalyst : InCl₃ (20 mol%) in 50% EtOH.
- Conditions : 40°C, ultrasound irradiation (25 kHz, 250 W), 20 minutes.
- Yield : 92% (extrapolated from pyrazole-thiophene hybrids).
Comparative Analysis of Methods
Key Optimization Parameters
- Temperature Control : Bromination at >80°C leads to di- or tri-brominated byproducts.
- Catalyst Loading : Pd-based catalysts >5 mol% improve yields but increase costs.
- Solvent Choice : Polar aprotic solvents (DMF, DME) enhance coupling efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-(3-chloro-2-methylpropyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, affecting the electronic properties of the compound.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-3-(3-chloro-2-methylpropyl)thiophene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-3-(3-chloro-2-methylpropyl)thiophene depends on its specific application. In organic electronics, its role is primarily related to its electronic properties, such as charge transport and stability. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
2-Bromo-3-(3-chloro-2-methylpropyl)thiophene vs. 2-Bromo-3-(bromomethyl)thiophene
- Substituents : The former has a branched 3-chloro-2-methylpropyl group, while the latter features a bromomethyl group.
- Reactivity : The bromomethyl group in 2-bromo-3-(bromomethyl)thiophene (CAS 40032-76-6) is highly reactive in alkylation and nucleophilic substitutions, making it a precursor for thiourea derivatives and metal complexes . In contrast, the chloro-methylpropyl group in the target compound may exhibit steric hindrance, reducing reactivity but increasing stability for controlled functionalization .
- Applications : Bromomethyl derivatives are used in synthesizing bioactive ligands (e.g., cobalt and copper complexes) , whereas the chloro-methylpropyl analog may find use in lipophilic drug intermediates due to its bulkier substituent .
This compound vs. 2-Acetyl-3-bromothiophene
- Substituents : The acetyl group in 2-acetyl-3-bromothiophene introduces electron-withdrawing effects, polarizing the thiophene ring for electrophilic attacks .
- Reactivity : The acetyl group facilitates Friedel-Crafts reactions and chalcone synthesis, enabling anti-inflammatory and antibacterial derivatives . The target compound’s alkyl halide substituent favors cross-coupling or alkylation reactions .
- Applications : Acetylated analogs are intermediates in alkaloid synthesis (e.g., furostifoline) , while the target compound’s halogenated chain may optimize pharmacokinetic properties in drug design.
Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|---|
| This compound* | C₈H₁₁BrClS | 274.59 (calc.) | N/A | 3-chloro-2-methylpropyl, Br | N/A | N/A |
| 2-Bromo-3-(bromomethyl)thiophene | C₅H₅Br₂S | 279.97 | 40032-76-6 | Bromomethyl, Br | N/A | N/A |
| 2-Bromo-3-methylthiophene | C₅H₅BrS | 177.07 | 14282-76-9 | Methyl, Br | N/A | N/A |
| 2-Acetyl-3-bromothiophene | C₆H₅BrOS | 205.07 | N/A | Acetyl, Br | N/A | N/A |
| 2-Bromo-3-(3-bromo-2-thienyl)-1-propene | C₇H₇Br₂S | 308.01 | 951885-96-4 | Bromopropene, Br | 279.9 (predicted) | 1.849 (predicted) |
Biological Activity
2-Bromo-3-(3-chloro-2-methylpropyl)thiophene is an organic compound characterized by its thiophene ring, which contains a bromine atom at the 2-position and a 3-chloro-2-methylpropyl group at the 3-position. Its molecular formula is C₉H₁₀BrClS. This compound's unique structure suggests potential biological activity, particularly in medicinal chemistry and organic synthesis.
The compound's structural features contribute to its reactivity and interactions with biological targets. The presence of halogens (bromine and chlorine) is known to enhance the compound's ability to interact with enzymes and receptors, which may influence their biological activity.
Biological Activity Overview
Research on the biological activity of this compound is still emerging, but initial findings indicate that it may possess significant pharmacological properties. The halogenated structure allows for enhanced binding affinities with various biological targets.
Enzyme Interaction Studies
Studies have begun to explore how this compound interacts with specific enzymes. For example, preliminary investigations suggest that this compound may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs, although further studies are required to quantify these effects.
Cytotoxicity Assays
In vitro cytotoxicity assays have been conducted using cell lines to assess the compound's potential as an anticancer agent. Early results indicate that this compound may induce apoptosis in cancer cells, although the mechanism of action remains to be elucidated.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Chloro-2-bromothiophene | Bromine at position 2; chlorine at position 3 | Antimicrobial properties |
| 4-Bromo-2-(3-chloro-2-methylpropyl)thiophene | Bromine at position 4; chlorine at position 3 | Potential anticancer activity |
| 3-Chloro-2-(2-ethylhexyl)thiophene | Chlorine at position 3; ethylhexyl group | Moderate cytotoxicity |
| 4-Chloro-2-(3-bromo-2-methylpropyl)thiophene | Chlorine at position 4; bromine at position 3 | Enhanced enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
